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molecular formula C8H11BrN2 B8798381 5-Bromo-N1,3-dimethylbenzene-1,2-diamine

5-Bromo-N1,3-dimethylbenzene-1,2-diamine

Cat. No. B8798381
M. Wt: 215.09 g/mol
InChI Key: MAJVZCZNMRBQNK-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

To a stirred suspension of lithium aluminum hydride (400 mg) in THF (25 ml) was added a solution of ethyl(2-amino-5-bromo-3-methylphenyl)carbamate (1 g) in THF (10 ml) at 0° C. The mixture was then warmed to room temperature, followed by heating at reflux for 1 h. The reaction mixture was cooled to 0° C., diluted with THF (45 ml) and a saturated Na2SO4 solution was added dropwise thereto. The mixture was further stirred for 30 min and solids were filtered over Celite. The filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (550 mg) as a brownish liquid.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
ethyl(2-amino-5-bromo-3-methylphenyl)carbamate
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O[C:10](=O)[NH:11][C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[C:14]([CH3:19])[C:13]=1[NH2:20])C.[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[Br:18][C:16]1[CH:17]=[C:12]([NH:11][CH3:10])[C:13]([NH2:20])=[C:14]([CH3:19])[CH:15]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethyl(2-amino-5-bromo-3-methylphenyl)carbamate
Quantity
1 g
Type
reactant
Smiles
C(C)OC(NC1=C(C(=CC(=C1)Br)C)N)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was further stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
solids were filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)NC)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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